

(R)-VX-11e: Application Notes and Protocols for Apoptosis Studies

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Compound of Interest

Compound Name: (R)-VX-11e

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Introduction

(R)-VX-11e is a potent and selective inhibitor of extracellular signal-regulated kinase 2 (ERK2), a key component of the Ras/Raf/MEK/ERK signaling pathway.^[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.^[1] **(R)-VX-11e** has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly in leukemia.^{[1][2]} These application notes provide a comprehensive guide for designing and conducting experiments to investigate the pro-apoptotic effects of **(R)-VX-11e**.

Mechanism of Action

(R)-VX-11e exerts its pro-apoptotic effects by inhibiting the kinase activity of ERK2.^[1] In many cancer cells, the Ras/Raf/MEK/ERK pathway is constitutively active, leading to the phosphorylation and activation of downstream targets that promote cell survival and proliferation while inhibiting apoptosis. By blocking ERK2, **(R)-VX-11e** disrupts this signaling cascade, leading to a decrease in the expression of anti-apoptotic proteins like survivin and NF- κ B, and an increase in the expression of cell cycle inhibitors such as p21.^{[1][2]} This shift in the balance of pro- and anti-apoptotic signals ultimately triggers programmed cell death.^[1]

Data Presentation

The following tables summarize the dose-dependent effects of **(R)-VX-11e** on cell proliferation and apoptosis in various leukemia cell lines.

Table 1: IC50 Values of **(R)-VX-11e** in Leukemia Cell Lines after 24-hour treatment

Cell Line	IC50 (μM)
K562	1.7 ± 0.2
MOLM-14	2.5 ± 0.3
REH	3.8 ± 0.4
MOLT-4	5.7 ± 0.5

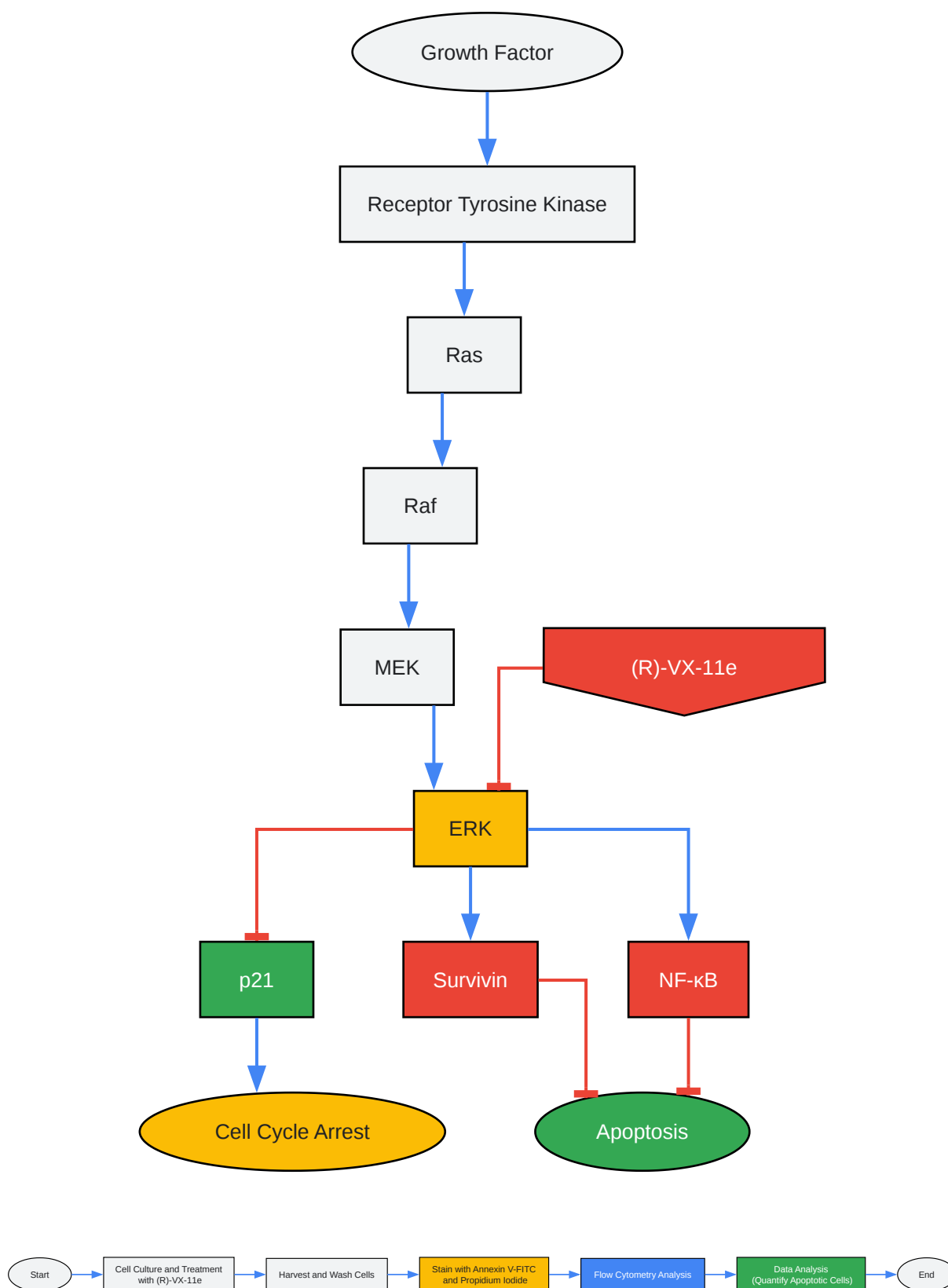
Data synthesized from Jasek-Gajda et al. (2019).[1]

Table 2: Induction of Apoptosis by **(R)-VX-11e** in Leukemia Cell Lines after 24-hour treatment

Cell Line	Treatment	Total Apoptotic Cells (%) (Early + Late)
K562	Control	~5.0
(R)-VX-11e (at IC50)	10.0 ± 3.3	
MOLM-14	Control	~6.0
(R)-VX-11e (at IC50)	15.5 ± 4.1	
REH	Control	~7.0
(R)-VX-11e (at IC50)	17.1 ± 5.0	
MOLT-4	Control	~8.0
(R)-VX-11e (at IC50)	18.2 ± 5.5	

Data synthesized from Jasek-Gajda et al. (2019).[1]

Mandatory Visualizations



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References

- 1. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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